molecular formula C13H14O2 B15241103 2-(Ethoxymethylidene)-3-methyl-2,3-dihydro-1H-inden-1-one

2-(Ethoxymethylidene)-3-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B15241103
M. Wt: 202.25 g/mol
InChI Key: XTNRPFCNZQOSDC-XYOKQWHBSA-N
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Description

2-(Ethoxymethylidene)-3-methyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones. Indenones are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound, in particular, has garnered interest due to its potential reactivity and utility as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethylidene)-3-methyl-2,3-dihydro-1H-inden-1-one typically involves the condensation of ethyl acetoacetate with 2-methylbenzaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate enolate, which then undergoes cyclization to form the desired indenone structure. The reaction conditions often include the use of a base such as sodium ethoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethylidene)-3-methyl-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(Ethoxymethylidene)-3-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or advanced materials for electronic applications.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethylidene)-3-methyl-2,3-dihydro-1H-inden-1-one involves its reactivity as an electrophile. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various adducts. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxymethylidene-3-oxo esters: These compounds share a similar structural motif and exhibit comparable reactivity.

    Diethyl 2-ethoxymethylidenemalonate: This compound is another example of an ethoxymethylidene derivative with similar synthetic applications.

    Ethyl 2-ethoxymethylidenecyanoacetate: This compound also features the ethoxymethylidene group and can undergo similar reactions.

Uniqueness

2-(Ethoxymethylidene)-3-methyl-2,3-dihydro-1H-inden-1-one is unique due to its indenone core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing novel molecules with specific reactivity and properties.

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

(2E)-2-(ethoxymethylidene)-3-methyl-3H-inden-1-one

InChI

InChI=1S/C13H14O2/c1-3-15-8-12-9(2)10-6-4-5-7-11(10)13(12)14/h4-9H,3H2,1-2H3/b12-8+

InChI Key

XTNRPFCNZQOSDC-XYOKQWHBSA-N

Isomeric SMILES

CCO/C=C/1\C(C2=CC=CC=C2C1=O)C

Canonical SMILES

CCOC=C1C(C2=CC=CC=C2C1=O)C

Origin of Product

United States

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